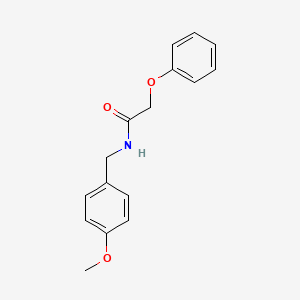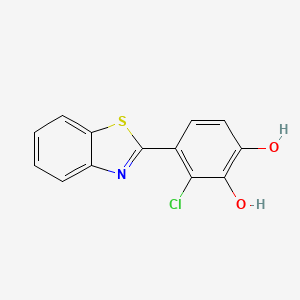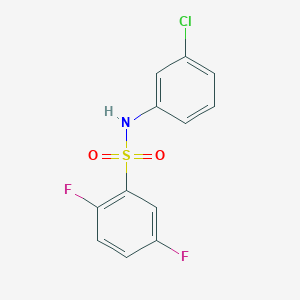![molecular formula C11H12ClN3O3S B5767395 N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in biochemical and biophysical research. NBD-Cl is a small molecule that can be easily conjugated to a variety of biomolecules, including proteins, peptides, nucleic acids, and lipids. The resulting NBD-labeled biomolecules can be used for a variety of applications, such as fluorescence microscopy, flow cytometry, and protein-protein interaction studies.
Mécanisme D'action
The mechanism of action of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide is based on the formation of a covalent bond between the N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide molecule and the target biomolecule. The N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide molecule contains a highly reactive thiol group that can react with nucleophilic groups on the target biomolecule, such as amino or sulfhydryl groups. The resulting NBD-labeled biomolecule retains its biological activity and can be used for further analysis.
Biochemical and Physiological Effects
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide does not have any known biochemical or physiological effects on living organisms. The molecule is non-toxic and does not interfere with the biological activity of the labeled biomolecule. However, it is important to note that the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in biological systems should be carefully controlled to avoid any unintended effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide has several advantages for lab experiments. The molecule is easy to synthesize and can be conjugated to a variety of biomolecules. The resulting NBD-labeled biomolecules are highly fluorescent and can be easily detected using fluorescence microscopy or flow cytometry. Additionally, the covalent bond between N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide and the target biomolecule is stable, allowing for long-term analysis.
However, there are also some limitations to the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in lab experiments. The labeling reaction can be affected by the pH, temperature, and concentration of the reaction components, which can lead to variability in the labeling efficiency. Additionally, the fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be affected by the local environment of the labeled biomolecule, such as pH or ionic strength. Finally, the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in biological systems should be carefully controlled to avoid any unintended effects on the biological activity of the labeled biomolecule.
Orientations Futures
There are several future directions for the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in scientific research. One potential application is the use of NBD-labeled biomolecules for in vivo imaging studies. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide make it a useful tool for visualizing biomolecular interactions in living organisms. Another potential application is the use of NBD-labeled biomolecules for drug discovery and development. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be used to screen for compounds that interact with the labeled biomolecule, allowing for the identification of potential drug candidates. Finally, the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in combination with other labeling reagents, such as biotin or fluorescent proteins, can expand the range of applications for NBD-labeled biomolecules.
Méthodes De Synthèse
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be synthesized using a two-step reaction. First, 4-chloro-3-nitroaniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. Then, the dithiocarbamate is reacted with butyric anhydride to form N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide. The reaction can be carried out under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide has been widely used in scientific research as a fluorescent labeling reagent. The NBD-labeled biomolecules can be used to study a variety of biological processes, such as protein-protein interactions, enzyme kinetics, and membrane dynamics. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide make it a useful tool for fluorescence microscopy and flow cytometry, allowing researchers to visualize and quantify biomolecular interactions in real-time.
Propriétés
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S/c1-2-3-10(16)14-11(19)13-7-4-5-8(12)9(6-7)15(17)18/h4-6H,2-3H2,1H3,(H2,13,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSKINWRNDREPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)

![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)


![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)
